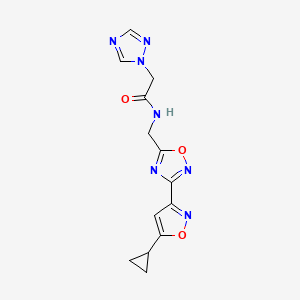

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound, notable for its unique structure which combines several heterocyclic rings including isoxazole, oxadiazole, and triazole. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

Formation of Isoxazole Ring: : This can be achieved through cycloaddition reactions involving nitrile oxides.

Synthesis of Oxadiazole Ring: : This often involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.

Attachment of Triazole Ring:

Industrial Production Methods: While detailed industrial production methods are proprietary and can vary significantly, large-scale synthesis typically involves optimization of the above laboratory methods, ensuring scalability, yield optimization, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes:

Oxidation: : N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo oxidation reactions, possibly affecting the isoxazole and oxadiazole rings.

Reduction: : Reduction reactions might target the nitrogen-containing rings, altering the electronic properties of the compound.

Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly at the positions of the heterocyclic rings.

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Conditions vary but can include reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed from These Reactions: The products formed depend heavily on the specific conditions and reagents used. For example, oxidation might yield compounds with increased double bonds or oxygen-containing functionalities, while reduction might lead to more saturated rings or the opening of rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: The unique combination of rings makes this compound a versatile ligand for coordination chemistry, potentially forming stable complexes with metal ions.

Biology: N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is studied for its potential use as a bioactive molecule, possibly interacting with various biological targets due to its structural mimicry of certain natural substances.

Medicine: Preliminary studies suggest it might possess antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.

Industry: Its structural properties might make it suitable for use in material science, such as in the development of novel polymers or as a precursor for specialized chemical syntheses.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. Its heterocyclic rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins or nucleic acids, potentially inhibiting or modifying their functions. Specific pathways involved include enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds:

List of Similar Compounds:N-((3-(4-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-((3-(5-phenylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,3-triazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

This covers the complex nature of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, its synthesis, reactions, applications, and how it stacks up against similar compounds

Biologische Aktivität

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action and efficacy against various pathogens.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N4O2 and has a molecular weight of approximately 246.27 g/mol. The structural components include an isoxazole ring and an oxadiazole moiety, which are known for their bioactive properties.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some analogs achieving IC50 values below 5 µM . The mechanism involves inhibition of key enzymes in the mycolic acid synthesis pathway, crucial for the survival of Mtb.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, structural modifications to the isoxazole and oxadiazole rings have been linked to enhanced cytotoxicity against various cancer types .

Study 1: Antimycobacterial Activity

In a study published in 2023, researchers synthesized several analogs based on the isoxazole scaffold and tested them against Mtb. The most potent compound exhibited an IC50 value of 1.86 µM, significantly inhibiting bacterial respiration and biofilm formation .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of related compounds. The study reported that structural variations led to differences in potency across various cancer cell lines. For example, one derivative showed a notable reduction in cell viability in breast cancer cells with an IC50 value of 10 µM .

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Acetyl Derivative | Antimycobacterial | 1.86 | Inhibition of mycolic acid synthesis |

| Isoxazole Analog | Anticancer | 10 | Induction of apoptosis via caspase activation |

Eigenschaften

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3/c21-11(5-20-7-14-6-16-20)15-4-12-17-13(19-23-12)9-3-10(22-18-9)8-1-2-8/h3,6-8H,1-2,4-5H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZCCUBPLQVOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.